molecular formula C14H10ClN5 B5562985 nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone

nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No. B5562985
M. Wt: 283.71 g/mol
InChI Key: ZLDMERSRRLQWIV-RQZCQDPDSA-N
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Description

Nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers .


Synthesis Analysis

The synthesis of this compound involves the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH at room temperature . This reaction is a variation of the imine forming reaction .


Molecular Structure Analysis

The molecular structure of this compound involves rotation of the fragments about the C-N and N-N bonds . The amino nitrogen atom is pyramidal . Protonation of the hydrazone leads to the formation of a three-ring cation .


Chemical Reactions Analysis

The chemical reactions involving this compound include the Wolff-Kishner reduction . This reaction involves the conversion of aldehydes and ketones to a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Scientific Research Applications

Synthesis and Characterization

  • A study described the synthesis of a hydrazone ligand and its metal complexes, characterized by various analytical techniques. These complexes were evaluated for their antimicrobial activities, showcasing the potential of such compounds in medicinal chemistry (El-Sherif et al., 2012).

Supramolecular Assembly and Solid-State Studies

  • Research on phthalazinylhydrazones, their chloride salts, and triazolophthalazines has contributed to understanding the role of the nitro group in solid-state molecular self-assembly. These studies provide insights into hydrogen and non-hydrogen bonding intermolecular interactions, influencing the material's physical properties (Trzesowska-Kruszynska, 2015).

Chemical Properties and Reactivity

  • An in-depth analysis of tautomerism in substituted salicylaldehyde and 2-diphenylphosphinebenzaldehyde 1′-phthalazinylhydrazones was conducted through X-ray crystallography and quantum chemical modeling. This research provides valuable data on the stability and chemical reactivity of these compounds, important for designing new materials and pharmaceuticals (Levchenkov et al., 2013).

Biotechnological Applications

  • A study on nitrile hydratase (NHase) highlighted its use in the industrial production of important chemicals such as acrylamide and nicotinamide. This research underscores the enzyme's potential in biotransformation and bioremediation applications, demonstrating the versatility of hydrazone derivatives in industrial biotechnology (Kobayashi & Shimizu, 1998).

Herbicidal Activity

  • Exploration of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid for novel natural-product-based herbicides revealed that some compounds exhibit excellent herbicidal activity. This research suggests the potential agricultural applications of nicotinamide derivatives, paving the way for developing new herbicides (Yu et al., 2021).

Mechanism of Action

Target of Action

Nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone is a complex compound with multiple potential targets. It has been found to have significant antileishmanial activity against the Leishmania braziliensis parasite . This suggests that the compound’s primary targets may be specific proteins or enzymes within this parasite.

Mode of Action

It has been suggested that oxidative stress could be a possible mode of action . This means that the compound might interact with its targets by inducing oxidative stress, leading to damage or death of the parasite cells.

Result of Action

The result of this compound’s action is the inhibition of the growth of Leishmania braziliensis, a parasite responsible for cutaneous leishmaniasis . This inhibition is likely due to the compound’s induction of oxidative stress within the parasite cells, leading to their damage or death.

Future Directions

The future directions for research on nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone could involve further exploration of its anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . Further studies could also explore its potential applications in pharmaceuticals and agrochemical fields .

properties

IUPAC Name

4-chloro-N-[(E)-pyridin-3-ylmethylideneamino]phthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5/c15-13-11-5-1-2-6-12(11)14(20-18-13)19-17-9-10-4-3-7-16-8-10/h1-9H,(H,19,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDMERSRRLQWIV-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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